REACTION_CXSMILES
|
OS(O)(=O)=O.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][N:8]=1.[N+:17]([O-])([OH:19])=[O:18].[OH-].[Na+]>>[NH2:6][C:7]1[C:12]([N+:17]([O-:19])=[O:18])=[CH:11][C:10]([C:13]([F:14])([F:16])[F:15])=[CH:9][N:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To ice-water bath cooled
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 80° C. for 46 h
|
Duration
|
46 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (5×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 247% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |